molecular formula C19H24O5 B2760053 1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate CAS No. 1803584-37-3

1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate

Cat. No.: B2760053
CAS No.: 1803584-37-3
M. Wt: 332.396
InChI Key: JGAIKLQDXYIIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate is an organic compound with the molecular formula C19H24O5 and a molecular weight of 332.4 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclopentane ring, further connected to a propanedioate moiety. It is used in various chemical and industrial applications due to its distinctive properties.

Scientific Research Applications

1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate typically involves the esterification of malonic acid derivatives with phenylcyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the cyclopentane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacks the phenylcyclopentane moiety.

    Ethyl phenylacetate: Contains a phenyl group but differs in the ester structure.

    Cyclopentanecarboxylic acid: Shares the cyclopentane ring but lacks the ester functionality.

Uniqueness

1,3-Diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate is unique due to its combination of a phenyl group, cyclopentane ring, and propanedioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

diethyl 2-(1-phenylcyclopentanecarbonyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-3-23-17(21)15(18(22)24-4-2)16(20)19(12-8-9-13-19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAIKLQDXYIIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCCC1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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